molecular formula C6H7N3O B3293068 N-methylpyrazine-2-carboxamide CAS No. 88393-94-6

N-methylpyrazine-2-carboxamide

Cat. No. B3293068
CAS RN: 88393-94-6
M. Wt: 137.14 g/mol
InChI Key: OPVFDBZMQPCJEB-UHFFFAOYSA-N
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Description

“N-methylpyrazine-2-carboxamide” is a compound that has been studied for its potential biological applications . It is a derivative of pyrazine, which is a symmetrical heterocyclic aromatic organic compound . Pyrazine derivatives occur in many natural sources and can be synthesized chemically or biologically .


Synthesis Analysis

The synthesis of N-methylpyrazine-2-carboxamide involves the preparation of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides and their N-alkyl-3-chloropyrazine-2-carboxamide precursors . The aminodehalogenation of N-alkyl-3-chloropyrazine-2-carboxamides was completed using a microwave reactor with focused field .


Molecular Structure Analysis

The molecular structure of N-methylpyrazine-2-carboxamide is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The molecule also contains a carboxamide group, which is a functional group consisting of a carbonyl group (C=O) attached to an amine group (NH2).

Scientific Research Applications

1. Catalytic Synthesis Applications

N-methylpyrazine-2-carboxamide and its derivatives have been explored in the field of homogeneous catalytic synthesis. For example, aminocarbonylation reactions using nitrogen-containing iodo-heteroaromatics like 2-iodopyridine and iodopyrazine can yield N-substituted nicotinamides and pyridyl-glyoxylamides, which are potentially significant in biological contexts (Takács, Jakab, Petz, & Kollár, 2007).

2. Anti-Mycobacterial Properties

Certain N-methylpyrazine-2-carboxamide compounds exhibit notable anti-mycobacterial activities. For instance, specific N-phenylpyrazine-2-carboxamides have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial strains, making them potential candidates for treating mycobacterial infections (Zítko et al., 2015).

3. Soil Nitrification Inhibition

In the context of agriculture, derivatives of N-methylpyrazine-2-carboxamide, such as 3-methylpyrazole-1-carboxamide, have been evaluated as soil nitrification inhibitors. These compounds can effectively inhibit the nitrification of ammonium in soil, which is crucial for optimizing fertilizer usage and reducing environmental impact (McCarty & Bremner, 1990).

4. Pharmaceutical Research

In pharmaceutical research, N-methylpyrazine-2-carboxamide derivatives have been investigated for their metabolic properties and potential therapeutic applications. For instance, studies on the partial glucokinase activator PF-04937319 have revealed insights into the metabolism and pharmacokinetics of such compounds, contributing to the development of treatments for conditions like type 2 diabetes (Kamimura et al., 2017).

5. Chemical Synthesis and Radiolabeling

The synthesis and radiolabeling of N-methylpyrazine-2-carboxamide derivatives are also areas of interest, particularly for developing new imaging agents in medical diagnostics (Wang et al., 2018).

6. Potential Uremic Toxin

N-methylpyrazine-2-carboxamide derivatives like N-methyl-2-pyridone-5-carboxamide have been studied as potential uremic toxins, which are substances that may accumulate in the body due to renal failure and have toxic effects (Rutkowski et al., 2003).

properties

IUPAC Name

N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVFDBZMQPCJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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